molecular formula C26H27N3O6 B4328062 1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B4328062
M. Wt: 477.5 g/mol
InChI Key: ZFSAOEJXOKPROV-UHFFFAOYSA-N
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Description

1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is known for its wide range of biological activities. The presence of multiple functional groups, including carbonitrile, oxo, and trimethoxyphenyl, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction:

    Carbonitrile Addition: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile reagent.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the carbonitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo or hydroxyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-14-9-15(2)28(26(32)18(14)13-27)29-19-7-6-8-20(30)24(19)17(12-23(29)31)16-10-21(33-3)25(35-5)22(11-16)34-4/h9-11,17H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSAOEJXOKPROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 5
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
1-[2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

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